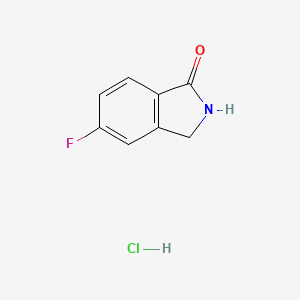

5-Fluoroisoindolin-1-one hydrochloride

描述

The journey of drug discovery is often centered around the identification and optimization of privileged scaffolds – molecular structures that are capable of binding to multiple biological targets. The isoindolinone core represents one such scaffold, and its exploration continues to yield compounds with promising pharmacological profiles. The introduction of a fluorine atom to this structure, as seen in 5-Fluoroisoindolin-1-one (B59293) hydrochloride, offers a tantalizing prospect for modulating its biological activity and physicochemical properties.

The isoindolinone framework, a bicyclic system containing a fused benzene (B151609) and a γ-lactam ring, is a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents. myskinrecipes.com Its structural rigidity and the presence of both hydrogen bond donors and acceptors make it an ideal candidate for interacting with biological macromolecules.

The fundamental structure of isoindolin-1-one (B1195906) consists of a benzene ring fused to a five-membered lactam ring. This core can be extensively modified at various positions, allowing for the creation of a diverse library of derivatives. The nitrogen atom of the lactam can be substituted, and the aromatic ring can be functionalized with different substituents, thereby fine-tuning the molecule's steric and electronic properties to achieve desired biological effects. This chemical tractability has made the isoindolinone scaffold a valuable tool for medicinal chemists in the design of novel drugs. fluorochem.co.uk

The versatility of the isoindolinone scaffold is reflected in the wide range of biological activities exhibited by its derivatives. These compounds have been reported to possess anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others. myskinrecipes.combldpharm.com For instance, certain isoindolinone derivatives have shown potent inhibitory activity against enzymes such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are crucial targets in cancer therapy. myskinrecipes.com The diverse biological profile of this scaffold underscores its importance in the development of new therapeutics for a variety of diseases.

Table 1: Selected Biological Activities of Isoindolinone Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| Substituted Isoindolinones | Anticancer | myskinrecipes.com |

| Nitrogen-substituted Isoindolinones | Anti-inflammatory | myskinrecipes.com |

| Fused Isoindolinones | Antiviral | rsc.org |

| Halogenated Isoindolinones | Antimicrobial | bldpharm.com |

| Isoindolinone-based hybrids | Enzyme Inhibition (e.g., PARP, HDAC) | myskinrecipes.com |

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorine's high electronegativity and small size can lead to favorable interactions with biological targets and alter the acidity of nearby functional groups. In the context of isoindolinones, fluorination can significantly impact their biological activity. A notable example is the development of fluorinated isoindolinone-based inhibitors of glucosylceramide synthase, an enzyme implicated in Parkinson's disease. rsc.org These fluorinated compounds have demonstrated improved pharmacokinetic profiles, highlighting the potential of this chemical modification in drug discovery. rsc.org

While the broader class of isoindolinones has been extensively studied, specific academic research on 5-Fluoroisoindolin-1-one hydrochloride is currently limited. Its chemical structure, featuring a fluorine atom at the 5-position of the isoindolinone core and presented as a hydrochloride salt, suggests its potential as a valuable building block or a lead compound in drug discovery programs. The fluorine substituent is expected to modulate the electronic properties of the aromatic ring, potentially influencing its interaction with biological targets. The hydrochloride salt form generally improves solubility and handling of the compound for research purposes.

The importance of this compound lies in its potential to contribute to the expanding library of fluorinated heterocyclic compounds with therapeutic promise. Based on the known activities of related molecules, it is plausible that this compound could exhibit interesting biological properties, warranting further investigation. Its synthesis and biological evaluation would be a logical step in exploring the structure-activity relationships of 5-halo-isoindolinones and could lead to the discovery of novel bioactive agents. The lack of extensive public-domain research on this specific molecule also suggests that it may be a novel entity with untapped potential for academic and industrial research.

属性

IUPAC Name |

5-fluoro-2,3-dihydroisoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO.ClH/c9-6-1-2-7-5(3-6)4-10-8(7)11;/h1-3H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQLNNUWDWYBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoroisoindolin 1 One Hydrochloride and Analogs

Established Synthetic Pathways for Isoindolinone Core Structures

The construction of the fundamental isoindolinone ring system has been the subject of extensive research, leading to a variety of robust synthetic strategies. These methods often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

Key Cyclization Reactions and Precursor Utilization

The synthesis of isoindolinones is predominantly achieved through intramolecular cyclization reactions. A common and versatile approach involves the transition-metal-catalyzed C-H activation and subsequent annulation of benzamides with coupling partners like olefins or diazo compounds. nih.gov Rhodium and palladium complexes are frequently employed catalysts in these transformations. nih.govnih.gov For instance, rhodium(III)-catalyzed systems can efficiently mediate the reaction of benzamides with ketones and hydrazines in a one-pot process to yield N-substituted quaternary isoindolinones. acs.org

Another significant pathway is the reductive C-N coupling. The reaction of 2-carboxybenzaldehyde (B143210) with various amines in the presence of a catalyst, such as platinum nanowires under a hydrogen atmosphere, provides N-substituted isoindolinones in high yields. organic-chemistry.org

Bifunctional aromatic compounds like 2-cyanobenzaldehyde (B126161) (2-formylbenzonitrile) and its derivatives are particularly valuable precursors. researchgate.net These molecules can undergo cascade reactions, such as electrochemically-induced tandem reactions with anilines, to conveniently form N-aryl substituted isoindolinones. researchgate.netnih.gov Similarly, reductive cyclization of 2-nitrobenzaldehyde (B1664092) derivatives is another established route to the isoindolinone core. organic-chemistry.orgnih.gov

Table 1: Key Precursors and Cyclization Strategies for the Isoindolinone Core

| Precursor Type | Cyclization Strategy | Catalyst/Reagent Example | Reference(s) |

|---|---|---|---|

| Benzamides | C-H Activation/Annulation | [{RhCl2Cp*}2], Pd(OAc)2 | nih.govnih.gov |

| 2-Carboxybenzaldehydes | Reductive C-N Coupling | Pt nanowires, H2 | organic-chemistry.org |

| 2-Formylbenzonitriles | Tandem/Cascade Reaction | Electrochemical, Base-mediated | researchgate.netnih.gov |

| 2-Nitrobenzaldehydes | Reductive Cyclization | Fe/HCl | organic-chemistry.orgnih.gov |

Strategies for Stereoselective Synthesis of Isoindolinones

The development of stereoselective methods to control the chirality of substituted isoindolinones is crucial for their application in medicinal chemistry. A notable advancement in this area is the use of transition metal catalysis with chiral ligands. For example, an unprecedented level of enantioselectivity has been achieved through a rhodium-catalyzed [4+1] annulation reaction between benzamides and alkenes. acs.org This method utilizes sterically and electronically tunable cyclopentadienyl (B1206354) ligands on the rhodium catalyst to afford a variety of chiral isoindolinones with excellent regio- and enantioselectivity (up to 94% yield and 97:3 er). organic-chemistry.orgacs.org The mechanism is believed to involve an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination. acs.org

Specific Approaches to Fluorine Introduction into the Isoindolinone Scaffold

Introducing a fluorine atom onto the isoindolinone skeleton can be achieved either by using pre-fluorinated starting materials or by direct fluorination of the heterocyclic system. The former approach is often preferred to avoid issues with regioselectivity and harsh reaction conditions associated with late-stage fluorination. nih.gov

Role of Fluorinated Building Blocks and Intermediates

The use of fluorinated building blocks is a cornerstone for the synthesis of molecules like 5-Fluoroisoindolin-1-one (B59293). A logical and widely used precursor is 2-Cyano-4-fluorobenzaldehyde (also known as 5-fluoro-2-formylbenzonitrile). nih.gov General synthetic methods established for non-fluorinated benzonitriles, such as reductive cyclization or tandem cascade reactions, can be applied to this fluorinated analog to construct the 5-fluoro-isoindolinone ring system. researchgate.netnih.govorganic-chemistry.org

The compound 5-Fluoroisoindolin-1-one (CAS 1260666-80-5) itself serves as a key intermediate for creating more complex analogs. google.compharmaffiliates.comambeed.com For example, it can undergo electrophilic substitution reactions. A documented synthesis involves the nitration of 5-Fluoroisoindolin-1-one using potassium nitrate (B79036) in sulfuric acid to produce 5-fluoro-6-nitroisoindolin-1-one (B13450611) in 46% yield. google.com This nitro derivative can then be reduced to the corresponding amine, demonstrating the utility of 5-Fluoroisoindolin-1-one as a platform for further functionalization. google.com

The final step to obtain the hydrochloride salt is a standard chemical procedure. It typically involves dissolving the free base, 5-Fluoroisoindolin-1-one, in a suitable organic solvent like ethyl acetate (B1210297) or acetone (B3395972) and treating it with a solution of hydrochloric acid. google.comnih.govyoutube.com The resulting salt precipitates and can be isolated by filtration. google.com

Novel Electrochemical Synthesis Techniques for Substituted Isoindolinones

Electrochemical methods offer a clean and efficient alternative for synthesizing isoindolinones and can be applied to fluorinated systems. organic-chemistry.org These techniques use electrons as reagents, often minimizing the need for chemical oxidants or reductants. youtube.com An established electrochemical process involves the constant current electrolysis of 2-formyl benzonitrile (B105546) and anilines in a divided cell to produce N-aryl isoindolinones. nih.gov This method could foreseeably be adapted for fluorinated precursors like 2-cyano-4-fluorobenzaldehyde.

Another electrochemical approach is the reduction of cyclic imides using an undivided cell with carbon electrodes. This technique can controllably generate hydroxylactams and lactams, including the isoindolinone core, by tuning the electric current and reaction time. organic-chemistry.org Electrochemical fluorination itself is a known industrial process, typically using nickel electrodes in a hydrogen fluoride (B91410) medium, which highlights the potential for developing direct electrochemical fluorination routes for isoindolinone systems. youtube.com

Derivatization and Functionalization Strategies for Structural Diversity

Creating structural diversity from a core scaffold like 5-Fluoroisoindolin-1-one is essential for exploring structure-activity relationships in drug discovery. As demonstrated in patent literature, the aromatic ring of 5-Fluoroisoindolin-1-one can be functionalized through electrophilic aromatic substitution. google.com The synthesis of 6-amino-5-fluoro-isoindolin-1-one via a nitration-reduction sequence is a prime example of this strategy. google.com

Furthermore, the general principles of isoindolinone synthesis allow for wide derivatization. Transition-metal-catalyzed C-H activation pathways are compatible with a broad range of functional groups on both the benzamide (B126) precursor and the coupling partner, enabling the synthesis of diverse 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov This tolerance allows for the incorporation of various alkyl, aryl, and functionalized side chains, leading to extensive libraries of isoindolinone analogs.

Elucidation of Molecular Mechanisms and Identification of Biological Targets

General Overview of Isoindolinone Interactions with Intracellular and Extracellular Biological Systems

The isoindolinone scaffold serves as a foundational structure for a variety of biologically active compounds. These derivatives have been reported to engage in numerous interactions within both intracellular and extracellular environments. A key mode of action for many isoindolinone-based molecules is the inhibition of specific enzymes, where the scaffold or its appended functionalities interact with the enzyme's active site. nih.gov Furthermore, isoindolinones have been successfully designed to disrupt protein-protein interactions, a challenging but increasingly important therapeutic strategy. nih.govnih.gov This is exemplified by their use in targeting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov The versatility of the isoindolinone structure allows for its incorporation into molecules targeting diverse protein classes, from metabolic enzymes like carbonic anhydrase to components of the cellular stress response and programmed cell death pathways. nih.govnih.gov

Investigation of Specific Enzyme and Receptor Targets Modulated by Isoindolinone Derivatives

The interaction between the p53 tumor suppressor and its principal negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in cell cycle regulation and apoptosis. nih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. nih.gov Disrupting the MDM2-p53 interaction with small molecules can reactivate p53, triggering tumor cell death. The isoindolinone scaffold has been identified as a viable starting point for the development of such inhibitors. nih.gov

Researchers have synthesized and evaluated series of isoquinolin-1-one and isoindolinone derivatives that effectively inhibit the MDM2-p53 interaction. nih.gov For example, nuclear magnetic resonance (NMR) spectroscopy has confirmed that certain isoquinolin-1-one derivatives can dissociate the pre-formed MDM2-p53 complex, releasing functional p53. nih.gov These compounds were shown to induce the expression of p53-target genes and promote apoptosis in cancer cell lines. nih.gov

Table 1: Examples of Isoindolinone-Based MDM2-p53 Interaction Inhibitors

| Compound Name | Activity | Cell Line / Assay | Reference |

|---|

Note: Data is based on the broader class of isoquinolinone/isoindolinone inhibitors, not specifically 5-Fluoroisoindolin-1-one (B59293) hydrochloride.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. nih.gov Consequently, Hsp90 has become a significant target for anticancer drug development. A novel class of Hsp90 inhibitors was discovered based on a tricyclic imidazo[4,5-c]pyridine structure, which incorporates an isoindole-derived moiety. nih.gov

A high-resolution X-ray crystal structure revealed that an initial hit compound binds to an "induced" hydrophobic pocket, which is distinct from the primary ATP-binding site targeted by many other Hsp90 inhibitors. nih.gov Through iterative structure-based drug design, analogues with significantly improved affinity were developed. The optimized compounds were highly potent in both biochemical and cellular assays, demonstrating effective Hsp90 inhibition and leading to antitumor activity in preclinical models. nih.gov

Table 2: Example of an Isoindolinone-Containing Hsp90 Inhibitor

| Compound | Potency | Assay / Model | Reference |

|---|

Note: The inhibitor contains an isoindole-derived moiety as part of a larger tricyclic system.

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are intracellular serine proteases that are structurally related to the well-known diabetes target DPP4. nih.gov Unlike DPP4, DPP8 and DPP9 are involved in different cellular processes, including immune regulation and cell death. nih.govnih.gov Inhibition of DPP8/9 has been shown to activate the NLRP1b inflammasome, leading to a form of inflammatory programmed cell death known as pyroptosis, particularly in monocytes and macrophages. nih.gov This discovery reveals that DPP8/9 may act as an intracellular checkpoint to restrain the innate immune system. nih.gov

The isoindolinone scaffold is a key feature of selective DPP8/9 inhibitors. Specifically, a derivative of the title compound, (2S,3R)-2-Amino-1-(5-fluoroisoindolin-2-yl)-3-methylpentan-1-one, also known as DPP8/9-IN-8j, has been identified as a selective DPP8/9 inhibitor. medkoo.com Such compounds are valuable tools for studying the biological roles of DPP8 and DPP9 and may have therapeutic potential in diseases like acute myeloid leukemia (AML) by inducing cancer cell pyroptosis. medkoo.com

Table 3: Isoindolinone-Based DPP8/9 Inhibitors

| Compound Name | Target | Biological Effect | Reference |

|---|---|---|---|

| (2S,3R)-2-Amino-1-(5-fluoroisoindolin-2-yl)-3-methylpentan-1-one (DPP8/9-IN-8j) | DPP8/9 | Selective inhibitor, blocks AML progression in vivo | medkoo.com |

Formyl Peptide Receptor 2 (FPR2) is a G protein-coupled receptor that plays a multifaceted role in the immune response. nih.govnih.gov Depending on the ligand it binds, FPR2 can mediate either pro-inflammatory or anti-inflammatory, pro-resolving effects. mdpi.com This makes it an attractive therapeutic target for a range of inflammatory diseases, including central nervous system disorders and rheumatoid arthritis. nih.govmdpi.com Known agonists of FPR2 are structurally diverse and include endogenous peptides (e.g., Annexin A1), lipids (e.g., Lipoxin A4), and various synthetic small molecules. mdpi.com Recent research has identified novel FPR2 agonists based on scaffolds such as ureidopropanamides and pyridinones. nih.govnih.gov

However, based on available scientific literature, the isoindolinone scaffold has not been established as a structural motif for FPR2 agonism. While the receptor is a key target for modulating inflammation, there is currently no direct evidence to suggest that 5-Fluoroisoindolin-1-one hydrochloride or other isoindolinone derivatives act as FPR2 agonists.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness. nih.govsinglecare.comwikipedia.org The primary sulfonamide moiety is a classic pharmacophore for CA inhibitors. nih.gov

Research into novel CA inhibitors has explored various scaffolds, including those that incorporate fluorine atoms to enhance potency and pharmacokinetic properties. nih.gov Polyfluorinated aromatic sulfonamides have demonstrated excellent inhibitory properties against key isoforms like CA II and CA IV, which are involved in the secretion of aqueous humor in the eye. nih.gov These fluorinated compounds have shown potent reduction of intraocular pressure in animal models, making them promising candidates for new antiglaucoma drugs. nih.gov While not all isoindolinones are designed as CA inhibitors, the incorporation of a sulfonamide group onto a related heterocyclic nucleus is a common strategy to achieve potent CA inhibition. drugs.com

Table 4: Representative Activity of Fluorinated Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoforms | Biological Effect | Relevance | Reference |

|---|

Note: This data represents the activity of fluorinated sulfonamides, a class relevant to the development of CA inhibitors, but not specifically isoindolinone-based compounds unless appropriately functionalized.

Sigma-2 Receptor Modulation

No peer-reviewed studies or data could be found that specifically investigate the modulatory effects of this compound on the sigma-2 receptor. While the sigma-2 receptor is a recognized target for cancer therapeutics, there is no evidence in the current scientific literature to suggest that this particular compound has been evaluated for its binding affinity or functional activity at this receptor.

Characterization of Molecular Mechanisms Underlying Observed Biological Activities

As no primary biological activities have been documented for this compound in the specified areas, a characterization of the underlying molecular mechanisms is not possible at this time. The following subsections reflect the lack of available data.

Anticancer Mechanisms and Cellular Processes

The search of scientific and patent literature did not yield any studies on the anticancer mechanisms or effects on cellular processes of this compound as a standalone agent. A patent for protein kinase inhibitors mentions 5-fluoroisoindolin-1-one as a chemical precursor in the synthesis of compounds designed for cancer therapy google.comgoogle.com. However, the patent does not provide any data on the biological activity of 5-Fluoroisoindolin-1-one itself.

Antimicrobial and Antifungal Actions

There is no available research that has investigated or established any antimicrobial or antifungal properties of this compound. While some chemical databases may categorize it broadly under such activities, these classifications are not substantiated by experimental evidence in the accessible literature.

Anti-inflammatory and Antioxidant Effects

The investigation did not uncover any studies detailing the anti-inflammatory or antioxidant effects of this compound. A patent application was found that uses 5-fluoroisoindolin-1-one as a starting material to synthesize new compounds with potential for treating inflammatory conditions, but the activity of the parent compound is not described googleapis.com.

Structure Activity Relationship Sar Studies of 5 Fluoroisoindolin 1 One Hydrochloride Derivatives

Methodologies for Comprehensive SAR Elucidation in Isoindolinone Chemistry

The exploration of the structure-activity relationship (SAR) for isoindolinone derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling to systematically understand how chemical structure influences biological activity. A cornerstone of this process is the synthesis of compound libraries where specific parts of the isoindolinone scaffold are systematically modified. researchgate.netnih.gov

Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques are used to create large, diverse libraries of isoindolinone derivatives. For instance, different substituents can be introduced at various positions on the isoindolinone ring system to rapidly generate a multitude of analogs for biological screening. researchgate.net

Biological Screening: The synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity. This can range from enzyme inhibition assays to cell-based proliferation assays and studies in animal models. nih.govnih.gov For example, isoindolinone derivatives have been evaluated for their ability to inhibit enzymes like phosphoinositol-3-kinase γ (PI3Kγ) and histone deacetylases (HDACs). nih.govnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This computational method is used to correlate the 3D properties of molecules with their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govnih.gov These models are built using a training set of molecules with known activities and can then be used to predict the activity of novel, untested compounds. nih.govmdpi.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent leads. The isoindolinone core can serve as a central scaffold to which different fragments are attached. nih.gov

X-ray Crystallography: Obtaining the crystal structure of an isoindolinone derivative bound to its biological target provides the most detailed and accurate information about the binding mode and key interactions, which is invaluable for rational drug design. nih.gov

These methodologies are often used in an iterative cycle, where the results from biological testing and computational modeling guide the design and synthesis of the next generation of compounds with improved potency and selectivity. nih.gov

Impact of Fluorine Substitution on Molecular Activity, Potency, and Selectivity

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune the properties of drug candidates. nih.govnih.govbohrium.com The unique properties of the fluorine atom—its small size (bioisostere of a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. researchgate.netnih.govselvita.com

In the context of isoindolinone derivatives, the introduction of a fluorine atom at the 5-position of the isoindolinone ring can have several effects:

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, aqueous solubility, and pKa. nih.govresearchgate.net These changes can, in turn, affect membrane permeability and oral bioavailability. The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups by inductive effects. nih.gov

Metabolic Stability: The carbon-fluorine bond is very stable and resistant to metabolic cleavage. Introducing fluorine at a position that is susceptible to metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the compound's half-life in the body. bohrium.comresearchgate.net

Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds (acting as an acceptor) and dipole-dipole interactions. nih.gov The introduction of a fluorine atom can alter the electron distribution of the aromatic ring, potentially leading to stronger or more selective interactions with the target protein. For instance, in some cases, fluorine substitution has been shown to have a detrimental effect on binding affinity, highlighting that its impact is highly context-dependent. nih.gov

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of a molecule due to steric and electronic effects, which can pre-organize the molecule into a bioactive conformation for optimal target binding. nih.gov

The strategic placement of fluorine, as in 5-Fluoroisoindolin-1-one (B59293), is a key element in the design of isoindolinone-based therapeutic agents, aiming to enhance their drug-like properties. nih.gov

Analysis of Conformational and Substituent Effects on Target Binding and Efficacy

The biological activity of isoindolinone derivatives is highly dependent on their three-dimensional shape (conformation) and the nature of the chemical groups (substituents) attached to the core structure. nih.govboisestate.edu These factors dictate how the molecule fits into the binding site of its biological target and the types of interactions it can form.

Substituents on the isoindolinone ring can influence activity through various mechanisms:

Steric Effects: The size and shape of a substituent can either promote or hinder binding. A bulky substituent may clash with the protein surface, reducing affinity, while a well-placed group of optimal size can fill a hydrophobic pocket, enhancing binding.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density of the isoindolinone ring system. boisestate.edu This can affect the strength of interactions like hydrogen bonds and π-π stacking with the target protein.

A study on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives found that the 6-position on the isoindolinone ring was an optimal site for derivatization to inhibit TNF-alpha production. nih.gov Specifically, an amino group at this position resulted in the most potent compound. nih.gov

| Position of Substitution | Substituent Type | Observed Effect on Activity | Example/Reference |

|---|---|---|---|

| 6-position of isoindolinone ring | Amino group | Increased inhibitory activity of TNF-alpha production. | nih.gov |

| Nitrogen of isoindolinone ring | Cyclohexanol (B46403) group | Enhanced antioxidant and antimicrobial activity. | nih.gov |

| Nitrogen of isoindolinone ring | Ethyl group | Lower antioxidant activity compared to cyclohexanol substituent. | nih.gov |

| 3-position of isoindolinone ring | Hydroxyl group | Essential for antiviral activity against SARS-CoV-2 3CL protease. | rsc.org |

For example, the isoindolinone scaffold is a key structural feature in many natural products that possess complex polycyclic systems. beilstein-journals.orgnih.gov Synthetic efforts often focus on appending various ring systems to the isoindolinone core to mimic these natural products or to develop novel therapeutic agents. The introduction of a thiazole (B1198619) ring, for instance, has been explored to enhance the bioactivity of cyclopeptides containing an isoindolinone fragment. nih.gov Similarly, the synthesis of isoindolinone derivatives bearing continuous quaternary carbons has been shown to be crucial for antiviral activity. rsc.org These complex structures often exhibit unique biological profiles due to their rigid conformations and the specific spatial arrangement of functional groups.

Chirality, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological recognition. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, meaning they will interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govresearchgate.net

For isoindolinone derivatives, the introduction of a chiral center, often at the 3-position of the ring, can lead to significant differences in biological activity between the resulting enantiomers. researchgate.net One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired biological response, while the other (the distomer) may be less active or even inactive. mdpi.com

Studies have shown that the stereochemistry of isoindolinone-containing compounds can be a key determinant of their potency and mechanism of action. nih.gov For example, in a series of nature-inspired compounds, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the biological target is stereoselective. nih.gov Therefore, the asymmetric synthesis of single enantiomers of chiral isoindolinones is a major focus in medicinal chemistry to produce more potent and selective drug candidates. researchgate.net

Computational Contributions to SAR Analysis and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the SAR of compounds like 5-Fluoroisoindolin-1-one hydrochloride derivatives. nih.govmdpi.com These in silico techniques complement experimental approaches by offering insights at the molecular level, accelerating the design-synthesis-test cycle, and reducing costs. nih.gov

Key computational methods and their contributions include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govscielo.org.mxresearchgate.net It allows researchers to visualize the binding mode of isoindolinone derivatives, identify key interactions (like hydrogen bonds and hydrophobic contacts) with amino acid residues in the active site, and rank compounds based on their predicted binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This method can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. nih.govmdpi.com

3D-QSAR (CoMFA/CoMSIA): As mentioned earlier, 3D-QSAR models provide a quantitative correlation between the 3D structural features of a series of compounds and their biological activities. nih.govnih.govmdpi.com The resulting contour maps are highly valuable for guiding the design of new derivatives with enhanced potency by indicating where to add or remove steric bulk, positive or negative charge, and other features. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from a set of active isoindolinone derivatives can be used to screen large virtual databases to identify novel compounds with different chemical scaffolds but the same essential features for activity.

Density Functional Theory (DFT) Calculations: DFT is used to study the electronic properties of molecules, such as charge distribution, dipole moments, and HOMO-LUMO energy gaps. tandfonline.comresearchgate.net This information helps in understanding the reactivity and interaction potential of the isoindolinone derivatives.

| Computational Method | Application in Isoindolinone SAR | Reference |

|---|---|---|

| Molecular Docking | Rationalize high potency and predict binding modes. | nih.gov |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of ligand-protein complexes and compare binding modalities between isoforms. | nih.govmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Generate contour maps to guide structural modifications for improved activity and selectivity. | nih.govnih.gov |

| Binding Free Energy Calculations (MM-PB/GBSA) | Estimate the binding affinity of newly designed compounds. | nih.govmdpi.com |

| Density Functional Theory (DFT) | Analyze electronic properties, chemical reactivity, and molecular interactions. | tandfonline.comresearchgate.net |

Preclinical Research and Biological Evaluation

In Vitro Pharmacological Investigations

In vitro studies are fundamental for elucidating the mechanism of action and cellular effects of a drug candidate. For 5-Fluoroisoindolin-1-one (B59293) hydrochloride and its analogs, these investigations have centered on target engagement, functional activity, and effects on cancer cell proliferation.

Cell-Based Assays for Target Engagement and Functional Activity Assessment

The primary molecular target of 5-Fluoroisoindolin-1-one hydrochloride and its structural analogs, such as GSK3326595, is Protein Arginine Methyltransferase 5 (PRMT5). gsk.com PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and RNA splicing, and is often overexpressed in various cancers. gsk.comnih.gov

Target engagement assays are crucial to confirm that a compound interacts with its intended target within a cellular environment. For PRMT5 inhibitors like GSK3326595, a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay has been utilized. This technology allows for the quantitative measurement of compound binding to the PRMT5 protein in living cells. biorxiv.org Studies have shown that substrate-competitive inhibitors like GSK3326595 effectively engage with the PRMT5:SAM (S-adenosylmethionine) complex, forming a ternary complex that stabilizes the interaction. biorxiv.org

Functional assays further assess the downstream consequences of target engagement. Inhibition of PRMT5 leads to a reduction in symmetric dimethylarginine (SDMA) levels on substrate proteins, which can be quantified using techniques like in-cell Westerns or ELISA. biorxiv.org For instance, treatment of various cancer cell lines with GSK3203591 and GSK3326595, close analogs of this compound, resulted in EC50 values for SDMA inhibition ranging from 0.3 to 56 nM. biorxiv.org These functional assays confirm that the compound not only binds to PRMT5 but also inhibits its enzymatic activity in a cellular context.

| Assay Type | Compound | Key Findings | Reference |

| NanoBRET Target Engagement | GSK3326595 | Demonstrates direct binding to PRMT5 in live cells. | biorxiv.org |

| In-Cell Western (SDMA) | GSK3203591/GSK3326595 | EC50 values ranging from 0.3-56 nM for inhibition of symmetric dimethylation. | biorxiv.org |

Cytotoxicity and Antiproliferative Studies in Relevant Cell Lines

The antiproliferative activity of this compound analogs has been evaluated across a broad range of cancer cell lines. These studies are essential to determine the compound's potential to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are common metrics used to quantify a compound's potency.

GSK3326595 has demonstrated potent antiproliferative effects in various hematologic and solid tumor cell lines. researchgate.net For example, in mantle cell lymphoma (MCL) cell lines, EPZ015666 (GSK3326595) led to cell death with IC50 values in the nanomolar range. researchgate.net Similarly, in a panel of 240 cancer cell lines, GSK3203591, another analog, showed time-dependent antiproliferative activity. researchgate.net

In cholangiocarcinoma (CCA) cell lines, both GSK3326595 and another PRMT5 inhibitor, JNJ64619178, exhibited low nanomolar GI50 values. bmj.com These findings highlight the broad-spectrum antitumor potential of this class of inhibitors.

| Cell Line Type | Compound | Reported Activity (IC50/GI50) | Reference |

| Mantle Cell Lymphoma (MCL) | EPZ015666 (GSK3326595) | Nanomolar range | researchgate.net |

| Cholangiocarcinoma (CCA) | GSK3326595, JNJ64619178 | Low nanomolar range | bmj.com |

| Various Cancer Cell Lines (240 panel) | GSK3203591 | Time-dependent growth inhibition | researchgate.net |

Cellular Uptake, Distribution, and Permeability Studies

PAMPA provides a high-throughput method to assess passive diffusion across an artificial membrane, offering an early indication of a compound's permeability. nih.govevotec.com The Caco-2 assay, using a monolayer of human colon adenocarcinoma cells that differentiate to resemble enterocytes, provides a more biologically relevant model that can also account for active transport mechanisms. evotec.comnih.gov For PRMT5 inhibitors intended for oral administration, good permeability is a desirable characteristic. aacrjournals.org For instance, a sister compound to GSK3326595, GSK3302591, was noted to have increased cell permeability in tissue culture, suggesting that permeability is a key property optimized within this chemical series. nih.gov

Application of Advanced In Vitro Models (e.g., 3D Cell Culture Systems)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used in preclinical research as they more accurately mimic the complex microenvironment of a tumor compared to traditional 2D cell cultures. nih.gov These models can provide more predictive insights into a drug's efficacy.

While specific studies employing this compound in 3D models have not been reported, the analog GSK3326595 has been evaluated in such systems. For example, in 3D clonogenic models of breast and ovarian cancer patient-derived xenografts (PDX), GSK3326595 demonstrated enhanced growth inhibition when combined with a PARP inhibitor. researchgate.net Furthermore, in human cholangiocarcinoma-derived organoids (tumouroids), GSK3326595 potently reduced tumouroid growth. nih.gov In models of diffuse midline glioma, the PRMT5 inhibitor LLY-283 was shown to reduce the invasive behavior of tumor cells in a 3D Matrigel invasion assay. nih.gov These studies underscore the value of 3D models in evaluating the therapeutic potential of PRMT5 inhibitors in a more physiologically relevant context.

In Vivo Efficacy Studies in Defined Animal Models

In vivo studies in animal models are a crucial step to validate the therapeutic potential of a drug candidate observed in vitro. These studies assess the compound's efficacy in a living organism, providing data on its ability to inhibit tumor growth.

Assessment in Specific Disease Models (e.g., Cancer Xenografts)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents. researchgate.net The analog of this compound, GSK3326595 (EPZ015666), has demonstrated significant antitumor activity in various xenograft models.

In mantle cell lymphoma (MCL) xenograft models, oral administration of EPZ015666 resulted in dose-dependent tumor growth inhibition, with near 95% inhibition reported after 21 days of dosing. researchgate.net In a Z-138 lymphoma xenograft model, GSK3326595 treatment led to significant, dose-dependent tumor growth inhibition. researchgate.net Efficacy has also been observed in solid tumor models. For instance, in a triple-negative breast cancer xenograft model, EPZ015666 showed a 39% tumor growth inhibition compared to untreated controls. allenpress.com

These in vivo studies confirm that the potent in vitro antiproliferative activity of this class of PRMT5 inhibitors translates into significant antitumor efficacy in preclinical cancer models.

| Xenograft Model | Compound | Key Efficacy Findings | Reference |

| Mantle Cell Lymphoma | EPZ015666 (GSK3326595) | ~95% tumor growth inhibition after 21 days. | researchgate.net |

| Z-138 Lymphoma | GSK3326595 | Significant, dose-dependent tumor growth inhibition. | researchgate.net |

| Triple-Negative Breast Cancer | EPZ015666 | 39% tumor growth inhibition vs. control. | allenpress.com |

Evaluation of Pharmacological Responses in Living Systems

Following a comprehensive review of publicly available scientific literature and patent databases, no specific preclinical studies evaluating the pharmacological responses of This compound in living systems were identified.

While research exists on derivatives of the isoindolin-1-one (B1195906) scaffold, the data is specific to those analogues and cannot be extrapolated to this compound itself. For instance, various 2-(piperidin-3-yl)-isoindolin-1-one derivatives have been synthesized and evaluated as inhibitors of fatty acid amide hydrolase (FAAH). Certain compounds from these series demonstrated efficacy in rat models of inflammatory pain. Similarly, other related urea-based inhibitors of FAAH have shown in vivo effectiveness in preclinical models of inflammatory and neuropathic pain.

However, these findings are for structurally distinct molecules. A patent document mentions this compound in the context of preparing a series of benzodioxane derivatives for potential use as FAAH inhibitors, but it does not provide any in vivo pharmacological data for the compound itself. google.com

Consequently, due to the absence of specific research data, no detailed findings or data tables on the in vivo pharmacological responses of this compound can be provided at this time.

Computational Chemistry and Molecular Modeling for 5 Fluoroisoindolin 1 One Hydrochloride Research

Role of Computational Chemistry in Rational Drug Design and Optimization

Computational chemistry is a cornerstone of modern rational drug design, employing computer simulations and physics-based algorithms to study and predict the behavior of molecules. steeronresearch.comlongdom.org Its primary role is to transform drug discovery from a process of serendipitous screening to a targeted, structure-guided endeavor. patsnap.com By modeling molecular interactions, computational methods provide critical insights that guide the identification of initial "hits" from large compound libraries and their subsequent optimization into "leads" with improved efficacy and better pharmacokinetic profiles. steeronresearch.comnih.gov

For 5-Fluoroisoindolin-1-one (B59293) hydrochloride, computational chemistry serves several key functions:

Target Identification and Validation: In silico tools can help analyze potential biological targets, such as enzymes or receptors, and assess their "druggability." scispace.com

Binding Mode Prediction: Methods like molecular docking can predict how the compound orients itself within the active site of a target protein, revealing the key interactions responsible for binding. longdom.org

Affinity and Efficacy Estimation: Computational models can estimate the binding affinity of a molecule to its target, which is crucial for ranking potential drug candidates. scispace.com

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound can be predicted early in the discovery process, helping to identify and eliminate candidates that are likely to fail in later stages. steeronresearch.com

The integration of these computational strategies allows for a more efficient and informed drug development process, enabling the rational design of molecules with desired pharmacological properties. patsnap.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The journey to optimize a compound like 5-Fluoroisoindolin-1-one hydrochloride typically follows two main computational paths: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.goviaanalysis.com

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, often from experimental techniques like X-ray crystallography or NMR spectroscopy. nih.govextrapolations.com The core idea of SBDD is to use the target's structural information to design or identify molecules that fit precisely into the binding site, much like designing a key for a specific lock. iaanalysis.com This approach is powerful for discovering novel scaffolds and optimizing ligand-target interactions directly. extrapolations.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules (ligands) that bind to it have been identified. nih.goviaanalysis.com LBDD relies on analyzing the common structural and physicochemical features of these known active molecules to create a model, known as a pharmacophore, or to develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov This model can then be used to predict the activity of new, untested compounds or to design novel molecules that possess the desired features for biological activity.

In the context of the isoindolinone scaffold, which has been studied as an inhibitor for targets like phosphoinositol-3-kinase γ (PI3Kγ) and cyclin-dependent kinase 7 (CDK7), both SBDD and LBDD approaches are highly applicable. nih.govnih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a principal technique within SBDD used to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a target protein. numberanalytics.comnumberanalytics.com The process involves systematically sampling many possible poses of the ligand within the target's binding site and using a scoring function to estimate the binding affinity for each pose. quizgecko.com This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. numberanalytics.com

For this compound, docking studies would be essential to understand its potential as an inhibitor. For instance, in a study of isoindolinone derivatives targeting CDK7, docking revealed binding energies up to -10.1 kcal/mol and key hydrogen bond interactions with active site residues. nih.gov A hypothetical docking of 5-Fluoroisoindolin-1-one into a kinase active site would aim to identify similar crucial interactions.

Table 1: Hypothetical Molecular Docking Results for 5-Fluoroisoindolin-1-one in a Kinase Active Site

This interactive table presents a hypothetical outcome of a molecular docking simulation, a common procedure in structure-based drug design. The data illustrates the type of predictive information generated for a compound like 5-Fluoroisoindolin-1-one when evaluating its potential to bind to a therapeutic target.

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy (Score) | -9.5 kcal/mol | Indicates a strong predicted binding affinity to the target protein. |

| Hydrogen Bond 1 | Carbonyl oxygen with Lysine (backbone NH) | A critical anchor point, common in kinase inhibitors, holding the ligand in place. |

| Hydrogen Bond 2 | N-H of isoindolinone with Glutamate (side chain) | Provides additional binding stability and specificity. |

| π-π Stacking | Phenyl ring with Phenylalanine residue | Hydrophobic interaction that contributes to the overall binding energy. |

| Halogen Bond | Fluorine atom with Aspartate (backbone C=O) | The fluorine substituent potentially forms a stabilizing halogen bond, enhancing affinity. |

Molecular Dynamics Simulations for Conformational Behavior and Binding Kinetics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the physical movements of atoms and molecules over time. patsnap.commdpi.com MD simulations are crucial for assessing the stability of the predicted ligand-protein complex and understanding its conformational behavior under physiological conditions. mdpi.com By running simulations for nanoseconds or longer, researchers can observe how the ligand and protein adjust to each other, the stability of key interactions, and the flexibility of different regions of the complex. nih.gov

MD simulations are also increasingly used to study drug-binding kinetics, such as estimating the drug-target residence time, which can be a better predictor of in vivo efficacy than binding affinity alone. nih.govacs.org Studies on isoindolinone derivatives have used MD to confirm the stability of docked poses and analyze the persistence of hydrogen bonds over the simulation period. nih.govnih.gov

Table 2: Representative Analysis from a 100 ns Molecular Dynamics Simulation

This table shows typical data extracted from a Molecular Dynamics (MD) simulation of a ligand-protein complex. Such analysis is used to validate the stability of a binding pose predicted by molecular docking and to understand the dynamic nature of the interaction over time.

| Metric | Result | Interpretation |

| Ligand RMSD | Average: 1.8 Å | The ligand remains stable in the binding pocket with minimal deviation from its initial docked pose. |

| Protein RMSD | Average: 2.1 Å | The overall protein structure maintains its fold and is not significantly perturbed by the ligand binding. |

| H-Bond Occupancy (Lysine) | 85% | The key hydrogen bond with the Lysine residue is highly stable and maintained for most of the simulation time. nih.gov |

| H-Bond Occupancy (Glutamate) | 72% | The hydrogen bond with the Glutamate residue is also persistent, contributing significantly to binding. nih.gov |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A calculated estimation of the binding free energy, suggesting a thermodynamically favorable interaction. nih.gov |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum Mechanics (QM) methods provide the most accurate and detailed description of molecular behavior by modeling the electronic structure of molecules. ijirt.org Unlike classical methods (molecular mechanics), QM can describe phenomena like bond formation/breaking, charge distribution, and electronic polarization. mdpi.com In drug discovery, QM calculations, particularly using Density Functional Theory (DFT), are applied to gain insights into a ligand's intrinsic properties. nih.govijirt.org

For this compound, DFT calculations can elucidate:

Molecular Geometry: Accurate prediction of the compound's 3D structure.

Charge Distribution: Understanding the electrostatic potential, which governs interactions with the protein target.

Reactivity Descriptors: Calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov

Interaction Energies: Precisely calculating the strength of specific interactions (e.g., hydrogen bonds) within the protein's active site. scispace.com

Recent studies on similar scaffolds like isoindolinones and isoindoline-1,3-diones have used DFT to investigate their electronic properties and reactivity, correlating these findings with their biological activity. nih.govacs.orgnih.gov

Table 3: Illustrative Quantum Chemical Properties for 5-Fluoroisoindolin-1-one

Quantum mechanical calculations provide fundamental insights into a molecule's electronic properties. This table lists key descriptors that would be calculated for 5-Fluoroisoindolin-1-one to understand its intrinsic stability, reactivity, and potential for molecular interactions.

| Quantum Property | Hypothetical Calculated Value | Scientific Implication |

| Energy of HOMO | -6.8 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| Energy of LUMO | -1.5 eV | Relates to the molecule's ability to accept electrons; a key factor in charge-transfer interactions. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. nih.gov |

| Dipole Moment | 3.2 Debye | Indicates the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions. |

| Electrostatic Potential | Negative potential near C=O and F atoms | Predicts regions of the molecule likely to act as hydrogen bond acceptors or engage in electrostatic interactions. |

Chemoinformatics and Machine Learning Applications in Compound Library Screening and Design

Chemoinformatics combines chemistry, computer science, and information science to analyze vast datasets of chemical compounds. mdpi.com When coupled with Machine Learning (ML), it becomes a powerful tool for building predictive models that can accelerate drug discovery. mdpi.com

Key applications relevant to the study of this compound include:

Virtual Screening: ML models can be trained on known active and inactive compounds to rapidly screen large virtual libraries, numbering in the millions, to identify new potential hits with a higher success rate than traditional methods. mdpi.comnih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship models establish a mathematical correlation between the chemical features (descriptors) of a set of compounds and their biological activity. patsnap.commdpi.com A robust QSAR model, like those developed for isoindolin-1-one (B1195906) derivatives, can predict the activity of new compounds like this compound before they are synthesized. nih.gov

De Novo Design: ML algorithms can be used to design entirely new molecular structures that are optimized to fit a predefined set of desired properties, including high predicted activity and favorable ADMET characteristics.

These data-driven approaches leverage existing chemical knowledge to guide the design and prioritization of new compounds, making the discovery process more efficient and focused. patsnap.com

Table 4: Common Molecular Descriptors for Chemoinformatics and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models rely on numerical representations of molecular features, known as descriptors. This table provides examples of descriptors that would be calculated for 5-Fluoroisoindolin-1-one to build machine learning models for predicting its activity.

| Descriptor Type | Example Descriptor | Information Encoded |

| 1D Descriptor | Molecular Weight (MW) | The overall size of the molecule. |

| 2D Descriptor | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and drug transport characteristics. |

| 2D Descriptor | Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. |

| 3D Descriptor | Molecular Shape Indices | Describes the three-dimensional shape and volume of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting absorption and distribution. longdom.org |

Future Perspectives and Unexplored Research Avenues

Potential for Novel Therapeutic Applications of 5-Fluoroisoindolin-1-one (B59293) Hydrochloride Derivatives

The introduction of a fluorine atom into a heterocyclic scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. rsc.orgtandfonline.com These alterations can unlock a wide spectrum of therapeutic possibilities. For derivatives of 5-Fluoroisoindolin-1-one hydrochloride, several promising research directions can be envisaged based on the activities of related isoindolinone and fluorinated heterocyclic compounds.

One of the most compelling areas of investigation is in the realm of neurodegenerative diseases. Inhibition of glucosylceramide synthase (GCS) has been identified as a potential therapeutic strategy for conditions such as Parkinson's disease, where glycosphingolipid accumulation is a contributing factor. nih.gov Recent research has focused on the development of fluorinated isoindolinone-based GCS inhibitors. nih.gov The strategic placement of fluorine can lead to compounds with a lower projected human dose, reduced P-glycoprotein (P-gp) efflux, and favorable pregnane (B1235032) X receptor (PXR) selectivity, all of which are critical for developing effective and safe CNS-penetrant drugs. nih.gov

Furthermore, the isoindolinone core is a key feature in molecules with demonstrated anti-cancer properties. nih.govresearchgate.net Derivatives could be designed as inhibitors of key signaling pathways implicated in tumorigenesis. For instance, isoindolinone-hydroxamic acid derivatives have been synthesized and shown to be potent histone deacetylase (HDAC) inhibitors, with some compounds exhibiting greater growth-inhibitory activity against pancreatic cancer cells than existing drugs like Vorinostat. nih.gov The addition of a fluorine atom to such structures could enhance their potency and pharmacokinetic profile.

The broad biological activity of the isoindolinone scaffold also suggests potential applications in treating inflammatory diseases and infectious agents. nih.gov The development of derivatives as anti-bacterial or anti-viral agents represents another fertile ground for future research. nih.gov

Integration of Advanced Experimental and Computational Methodologies for Accelerated Discovery

To unlock the full therapeutic potential of this compound derivatives, the integration of cutting-edge experimental and computational techniques is paramount. These approaches can streamline the drug discovery process, from hit identification to lead optimization. tandfonline.com

Computational methods, in particular, have become an indispensable tool in modern drug design. Techniques such as virtual screening, molecular docking, and quantum mechanics calculations can be employed to predict the binding affinity of novel derivatives to various biological targets. For example, minimized electrostatic potential (Vmin) calculations have been successfully used to rationalize the structure-activity relationship (SAR) concerning P-gp efflux in fluorinated isoindolinone inhibitors of GCS. nih.gov This allows for the in silico pre-screening of large libraries of virtual compounds, prioritizing those with the most promising profiles for synthesis and biological testing.

Advanced high-throughput screening (HTS) methodologies can be utilized to rapidly assess the biological activity of newly synthesized derivatives against a wide array of targets. This can be coupled with mechanism-of-action studies to elucidate the specific cellular pathways being modulated.

The following interactive table presents data on a series of fluorinated isoindolinone-based GCS inhibitors, illustrating how systematic structural modifications can impact key pharmacological parameters.

| Compound | GCS IC50 (nM) | P-gp Efflux Ratio | hPXR IC50 (µM) |

| Lead Compound 1 | 10 | 5.5 | 3.2 |

| Derivative A | 8 | 3.1 | >10 |

| Derivative B | 12 | 2.5 | 8.7 |

| Optimized Compound 12 | 15 | 1.8 | >10 |

This data highlights the successful optimization of a lead compound through fluorination strategies to achieve a desirable balance of potency, reduced efflux, and improved selectivity. nih.gov

Addressing Challenges in the Development of Isoindolinone-Based Therapeutics

Despite the significant potential of isoindolinone-based therapeutics, several challenges must be addressed to facilitate their successful development and clinical translation.

A primary hurdle lies in the synthesis of these complex molecules. While recent years have seen the emergence of novel synthetic methods, including transition metal-free approaches, the construction of the isoindolinone core and the introduction of specific substituents can be challenging and require multi-step protocols. rsc.org The development of more efficient, scalable, and cost-effective synthetic routes is crucial for the industrial production of these compounds.

Another significant challenge is the potential for off-target effects and toxicity. The tragedy of thalidomide, an isoindoline-containing drug, underscores the critical importance of rigorous preclinical safety evaluation. mdpi.com Thorough toxicological studies, including an assessment of potential immunomodulatory effects, are essential.

Furthermore, overcoming biological barriers, such as the blood-brain barrier for neurodegenerative disease targets, and managing drug efflux mediated by transporters like P-glycoprotein, remain key considerations. nih.gov The strategic use of fluorine and other chemical modifications, guided by computational modeling, will be instrumental in addressing these pharmacokinetic challenges. nih.gov

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-Fluoroisoindolin-1-one hydrochloride, and how can they be determined experimentally?

- Methodological Answer : Physicochemical characterization typically involves:

- HPLC/Purity Analysis : Assess compound purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Spectroscopic Techniques :

- NMR (¹H, ¹³C, ¹⁹F) to confirm structure and fluorine incorporation .

- Mass Spectrometry (HRMS) for molecular weight validation .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition profiles.

- Note : Existing data gaps (e.g., solubility, logP) require experimental determination via shake-flask methods or computational modeling (e.g., COSMO-RS) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis strategies include:

- Fluorination of Isoindolinone Precursors : Use of fluorinating agents (e.g., Selectfluor®) on isoindolin-1-one derivatives under anhydrous conditions .

- Cyclization Reactions : Acid-catalyzed cyclization of fluorinated precursors (e.g., 5-fluoro-2-aminobenzoic acid derivatives) in polar aprotic solvents (e.g., DMF) .

- Hydrochloride Salt Formation : Post-synthesis treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt .

- Critical Step : Monitor reaction progress via TLC or in situ NMR to avoid over-fluorination or side products.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Refer to safety protocols for similar hydrochlorides (e.g., handling hygroscopic or light-sensitive compounds) .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or degradation.

- Safety Note : Specific toxicity data are unavailable; treat as a potential irritant and follow hazard communication standards (e.g., OSHA GHS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm fluorine positioning .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: ethanol/water mixtures) .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace unexpected peaks in MS or NMR spectra.

- Literature Cross-Reference : Compare data with structurally related compounds (e.g., 5-fluorooxindole derivatives) .

Q. What strategies are effective in optimizing the yield and purity of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize fluorination efficiency .

- Purification Techniques : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (solvent: hot ethanol) to isolate high-purity product .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What in vitro or in vivo models are appropriate for studying the biological activity of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Studies : Use cancer cell lines (e.g., A549, HeLa) with MTT or resazurin assays to evaluate IC₅₀ values .

- In Vivo Pharmacokinetics : Administer to rodent models (e.g., Sprague-Dawley rats) and analyze plasma concentrations via LC-MS/MS .

- Note : Validate target engagement using CRISPR/Cas9 knockout models or isotopic tracer studies .

Data Gaps and Research Challenges

- Physicochemical Data : Limited solubility and stability data necessitate systematic studies (e.g., pH-dependent solubility profiling) .

- Mechanistic Studies : The fluorination mechanism (electrophilic vs. radical pathways) remains unclear; use DFT calculations to elucidate reaction pathways .

- Biological Targets : No published data on specific targets; prioritize proteome-wide profiling (e.g., affinity chromatography-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。